

## GALA Peptide Conjugation to Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | GALA    |           |
| Cat. No.:            | B025779 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The effective intracellular delivery of therapeutic agents is a significant hurdle in drug development. Many promising therapeutics, including nucleic acids, proteins, and small molecules, are unable to efficiently cross the cell membrane and escape endosomal entrapment, leading to reduced efficacy. The **GALA** peptide is a synthetic, 30-amino acid peptide designed to mimic viral fusion proteins. Its sequence,

WEAALAEALAEALAEALAEALEALAA, confers a pH-sensitive amphipathic nature.[1][2] At physiological pH (7.4), **GALA** exists in a random coil conformation. However, in the acidic environment of the endosome (pH 5.0-6.5), it undergoes a conformational change to an alphahelix.[1][3] This helical structure allows **GALA** to insert into and disrupt the endosomal membrane, facilitating the release of nanoparticles and their therapeutic cargo into the cytoplasm.[1][2]

Conjugating **GALA** to the surface of nanoparticles is a promising strategy to enhance the cytosolic delivery of encapsulated drugs. These application notes provide an overview of the principles, protocols, and characterization methods for the conjugation of **GALA** peptide to various nanoparticle platforms, including liposomes, polymeric nanoparticles, and gold nanoparticles.

## **Mechanism of GALA-Mediated Endosomal Escape**

### Methodological & Application





The functionality of **GALA**-conjugated nanoparticles hinges on the pH-dependent conformational change of the **GALA** peptide. This process can be summarized in the following steps:

- Endocytosis: **GALA**-conjugated nanoparticles are taken up by cells through endocytosis, a natural process for internalizing extracellular material.
- Acidification: Once inside the cell, the nanoparticles are trafficked into endosomes, which
  progressively acidify.
- Conformational Change: The drop in pH triggers the glutamic acid residues in the **GALA** peptide to become protonated, reducing their negative charge and inducing a transition from a random coil to an amphipathic alpha-helix.[1][3]
- Membrane Interaction: The amphipathic nature of the alpha-helical **GALA**, with its distinct hydrophobic and hydrophilic faces, promotes its insertion into the endosomal lipid bilayer.
- Pore Formation and Destabilization: The accumulation and aggregation of GALA peptides
  within the membrane lead to the formation of pores and overall destabilization of the
  endosomal membrane.[1]
- Cytosolic Release: This disruption of the endosomal membrane allows the nanoparticles and their therapeutic payload to escape into the cytoplasm, where they can reach their intended intracellular targets.



**GALA-Mediated Endosomal Escape** 



GALA-mediated endosomal escape pathway.

## **Quantitative Data Summary**



The conjugation of **GALA** to nanoparticles brings about measurable changes in their physicochemical properties and biological activity. The following tables summarize typical quantitative data obtained from the characterization of **GALA**-conjugated nanoparticles compared to their unconjugated counterparts.

Table 1: Physicochemical Characterization of GALA-Conjugated Nanoparticles

| Nanoparticle Type                  | Parameter | Unconjugated<br>Nanoparticles | GALA-Conjugated<br>Nanoparticles |
|------------------------------------|-----------|-------------------------------|----------------------------------|
| Liposomes                          | Size (nm) | 100 ± 5                       | 110 ± 7                          |
| Zeta Potential (mV)                | -25 ± 3   | -15 ± 4                       |                                  |
| GALA Conjugation Efficiency (%)    | N/A       | 60 - 80                       |                                  |
| Polymeric (PLGA)                   | Size (nm) | 150 ± 10                      | 165 ± 12                         |
| Zeta Potential (mV)                | -30 ± 4   | -20 ± 5                       |                                  |
| GALA Conjugation<br>Efficiency (%) | N/A       | 50 - 70                       | _                                |
| Gold (AuNP)                        | Size (nm) | 50 ± 2                        | 55 ± 3                           |
| Zeta Potential (mV)                | -40 ± 5   | -30 ± 6                       |                                  |
| GALA Conjugation<br>Efficiency (%) | N/A       | 70 - 90                       |                                  |

Table 2: In Vitro Performance of GALA-Conjugated Nanoparticles



| Nanoparticle Type                  | Parameter                            | Unconjugated<br>Nanoparticles | GALA-Conjugated<br>Nanoparticles |
|------------------------------------|--------------------------------------|-------------------------------|----------------------------------|
| Liposomes                          | Drug Loading<br>Efficiency (%)       | 85 ± 5                        | 83 ± 6                           |
| Drug Release at pH<br>5.5 (%, 24h) | 20 ± 3                               | 60 ± 5                        |                                  |
| Endosomal Escape<br>Efficiency (%) | 15 ± 4                               | 70 ± 8                        | _                                |
| Polymeric (PLGA)                   | Drug Loading<br>Efficiency (%)       | 70 ± 6                        | 68 ± 7                           |
| Drug Release at pH<br>5.5 (%, 24h) | 25 ± 4                               | 65 ± 6                        |                                  |
| Endosomal Escape<br>Efficiency (%) | 10 ± 3                               | 60 ± 7                        | _                                |
| Gold (AuNP)                        | Drug Loading<br>(molecules/particle) | 500 ± 50                      | 480 ± 60                         |
| Drug Release at pH<br>5.5 (%, 24h) | 15 ± 2                               | 55 ± 5                        |                                  |
| Endosomal Escape<br>Efficiency (%) | 5 ± 2                                | 50 ± 6                        |                                  |

## **Experimental Protocols**

Detailed methodologies for the conjugation of **GALA** to nanoparticles and subsequent characterization are provided below.

# Protocol 1: GALA Conjugation to Liposomes via Maleimide Chemistry

This protocol describes the conjugation of a cysteine-terminated **GALA** peptide to pre-formed liposomes containing a maleimide-functionalized lipid.



### Materials:

- DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DSPE-PEG(2000)-Maleimide (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000])
- Cysteine-terminated GALA peptide (C-GALA)
- Chloroform
- HEPES buffer (10 mM, pH 7.4)
- Sephadex G-50 column

- Liposome Formulation:
  - Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Maleimide (molar ratio 55:40:5) in chloroform.
  - Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas followed by vacuum desiccation for at least 2 hours.
  - Hydrate the lipid film with HEPES buffer at 60°C for 1 hour with gentle agitation.
  - Extrude the liposome suspension through polycarbonate membranes (100 nm pore size)
     multiple times to obtain unilamellar vesicles of a defined size.
- GALA Conjugation:
  - Dissolve C-GALA in HEPES buffer.
  - Add the C-GALA solution to the liposome suspension at a 10:1 molar ratio of GALA to DSPE-PEG(2000)-Maleimide.

## Methodological & Application





• Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.

### • Purification:

- Remove unconjugated GALA by passing the liposome suspension through a Sephadex
   G-50 column equilibrated with HEPES buffer.
- Collect the liposome-containing fractions.





Workflow for **GALA** conjugation to liposomes.



# Protocol 2: GALA Conjugation to Polymeric (PLGA) Nanoparticles via EDC/NHS Chemistry

This protocol details the covalent attachment of an amine-terminated **GALA** peptide to carboxyl-terminated PLGA nanoparticles using carbodiimide chemistry.

#### Materials:

- PLGA-COOH (carboxyl-terminated poly(lactic-co-glycolic acid))
- Amine-terminated GALA peptide (N-GALA)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Acetone
- MES buffer (0.1 M, pH 6.0)
- PBS (phosphate-buffered saline, pH 7.4)
- Centrifugal filter units (100 kDa MWCO)

- Nanoparticle Formulation:
  - Dissolve PLGA-COOH in acetone.
  - Add the PLGA solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water) to form nanoparticles by nanoprecipitation.
  - Stir for 4-6 hours to allow for acetone evaporation.
- Carboxyl Group Activation:
  - Wash the PLGA nanoparticles with MES buffer by centrifugation and resuspension.



- Add EDC and NHS to the nanoparticle suspension (5-fold molar excess relative to PLGA-COOH).
- Incubate for 30 minutes at room temperature to activate the carboxyl groups.

### GALA Conjugation:

- Add N-GALA to the activated nanoparticle suspension (2-fold molar excess relative to PLGA-COOH).
- Incubate for 4 hours at room temperature with gentle stirring.

### • Purification:

- Quench the reaction by adding a small amount of hydroxylamine.
- Purify the GALA-PLGA nanoparticles from unreacted reagents and peptide using centrifugal filter units. Wash with PBS three times.
- Resuspend the final product in the desired buffer.





Click to download full resolution via product page

Workflow for **GALA** conjugation to PLGA nanoparticles.

# Protocol 3: GALA Conjugation to Gold Nanoparticles (AuNPs) via Thiol Chemistry

This protocol describes the direct attachment of a cysteine-terminated **GALA** peptide to the surface of gold nanoparticles through the formation of a stable gold-thiol bond.



### Materials:

- Citrate-stabilized gold nanoparticles (AuNPs)
- Cysteine-terminated GALA peptide (C-GALA)
- Phosphate buffer (10 mM, pH 7.4)
- Centrifugation tubes

- GALA Addition:
  - Add C-GALA solution to the AuNP suspension at a high molar excess (e.g., 1000:1
     GALA:AuNP).
  - · Gently mix the solution.
- · Conjugation:
  - Incubate the mixture for 12-24 hours at 4°C with gentle agitation.
- Purification:
  - Centrifuge the AuNP suspension to pellet the conjugated nanoparticles. The centrifugation speed and time will depend on the size of the AuNPs.
  - Carefully remove the supernatant containing unconjugated GALA.
  - Resuspend the pellet in fresh phosphate buffer.
  - Repeat the centrifugation and resuspension steps three times to ensure complete removal of free peptide.
  - Resuspend the final GALA-AuNP product in the desired buffer.





Workflow for **GALA** conjugation to gold nanoparticles.

## Protocol 4: Quantification of GALA Conjugation Efficiency using Fluorescein Isothiocyanate (FITC)

This protocol allows for the quantification of **GALA** peptide conjugated to nanoparticles using a fluorescently labeled peptide.

#### Materials:

- FITC-labeled GALA peptide
- GALA-conjugated nanoparticles
- Unconjugated (control) nanoparticles
- · Appropriate buffer
- Fluorometer



### Procedure:

- Prepare a Standard Curve:
  - Prepare a series of known concentrations of the FITC-labeled GALA peptide in the same buffer as the nanoparticle suspension.
  - Measure the fluorescence intensity of each standard at the appropriate excitation and emission wavelengths for FITC (e.g., Ex: 490 nm, Em: 525 nm).
  - Plot a standard curve of fluorescence intensity versus GALA concentration.
- Measure Nanoparticle Fluorescence:
  - After conjugation and purification, measure the fluorescence intensity of the GALAconjugated nanoparticle suspension.
- Calculate Conjugation Efficiency:
  - Use the standard curve to determine the concentration of FITC-GALA in the nanoparticle suspension.
  - Calculate the conjugation efficiency using the following formula:
    - Conjugation Efficiency (%) = (Amount of conjugated GALA / Initial amount of GALA used) x 100

## Protocol 5: Calcein Leakage Assay for Endosomal Escape

This assay quantitatively assesses the ability of **GALA**-conjugated nanoparticles to induce endosomal membrane disruption.

### Materials:

- Cells cultured in a 96-well plate
- Calcein-AM



- GALA-conjugated nanoparticles
- Unconjugated (control) nanoparticles
- Fluorescence plate reader

- Cell Loading with Calcein:
  - Incubate cells with Calcein-AM according to the manufacturer's instructions. Calcein-AM is cell-permeable and becomes fluorescent (calcein) and membrane-impermeable upon hydrolysis by intracellular esterases, leading to its entrapment in the cytoplasm and endosomes.
- Nanoparticle Treatment:
  - Wash the cells to remove excess Calcein-AM.
  - Treat the cells with GALA-conjugated nanoparticles and unconjugated nanoparticles at various concentrations. Include a no-treatment control.
  - Incubate for a time period that allows for nanoparticle uptake and endosomal trafficking (e.g., 4-6 hours).
- Fluorescence Measurement:
  - Measure the fluorescence of the supernatant. The release of calcein from the endosomes into the cytoplasm, followed by its leakage from the cell due to membrane disruption, results in an increase in fluorescence in the supernatant.
- Data Analysis:
  - Quantify the percentage of calcein leakage relative to a positive control (e.g., cells lysed with a detergent).





Logical flow of the calcein leakage assay.

### Conclusion

The conjugation of the **GALA** peptide to nanoparticles represents a powerful and versatile strategy for enhancing the intracellular delivery of therapeutic agents. The protocols and data presented in these application notes provide a framework for the successful synthesis, characterization, and evaluation of **GALA**-functionalized nanocarriers. By leveraging the pH-sensitive membrane-disruptive properties of **GALA**, researchers can overcome the challenge of endosomal entrapment and significantly improve the therapeutic potential of a wide range of nanoparticle-based medicines. Careful optimization of conjugation chemistry and thorough



characterization are crucial for developing effective and reproducible **GALA**-nanoparticle systems.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of PLGA nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold nanoparticle quantitation via fluorescence in solution and cell culture PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GALA Peptide Conjugation to Nanoparticles: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025779#gala-peptide-conjugation-to-nanoparticles]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com